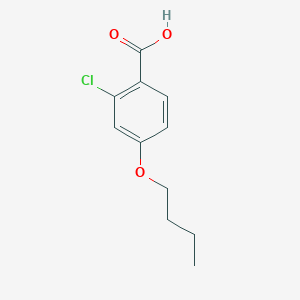

4-Butoxy-2-chlorobenzoic acid

Description

Contextualization within Substituted Benzoic Acids: An Overview

4-Butoxy-2-chlorobenzoic acid is a prime example of a disubstituted benzoic acid, featuring a butoxy group at the C4 position and a chlorine atom at the C2 position. This specific arrangement of a moderately electron-donating alkoxy group and a weakly deactivating but ortho-directing halogen atom creates a unique electronic and steric environment, making it a versatile building block in organic synthesis.

Strategic Importance of 4-Butoxy-2-chlorobenzoic Acid as a Synthetic Intermediate

The strategic importance of 4-Butoxy-2-chlorobenzoic acid lies in its utility as a precursor for the synthesis of more complex and often biologically active molecules. lookchem.com Its functional groups—the carboxylic acid, the butoxy ether, and the chloro substituent—provide multiple reaction sites for chemical modification.

A significant application of this compound is in the synthesis of pharmaceutical intermediates. lookchem.comlookchem.com For example, while not a direct precursor, its structural motifs are found in intermediates for drugs like Pranlukast, an anti-asthmatic agent. patsnap.comdissertationtopic.netpatsnap.com The synthesis of Pranlukast involves intermediates such as 4-(4-phenylbutoxy)benzoic acid, which shares the butoxybenzoic acid core structure. dissertationtopic.netpatsnap.comtsijournals.com The principles of synthesizing such butoxybenzoic acid derivatives often involve similar synthetic strategies.

Furthermore, the chloro-substituent on the benzoic acid ring can be a site for various coupling reactions, allowing for the introduction of diverse molecular fragments. semanticscholar.org The carboxylic acid group itself is a versatile functional handle, readily converted into esters, amides, and other derivatives, which is a common strategy in the development of new bioactive compounds. nih.govresearchgate.net

Scope and Research Objectives Pertaining to 4-Butoxy-2-chlorobenzoic Acid

Current research involving 4-Butoxy-2-chlorobenzoic acid and related substituted benzoic acids is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A primary research goal is the development of efficient and cost-effective synthetic routes to 4-Butoxy-2-chlorobenzoic acid and its derivatives. patsnap.comdissertationtopic.net This includes exploring new catalysts, reaction conditions, and starting materials to improve yield and purity while minimizing environmental impact. researchgate.net

Exploration of Bioactivity: Researchers are actively investigating the biological activities of derivatives synthesized from 4-Butoxy-2-chlorobenzoic acid. nih.govresearchgate.net This includes screening for potential antimicrobial, anti-inflammatory, and other therapeutic properties. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies are also employed to understand how structural modifications influence biological activity. nih.gov

Application in Materials Science: The unique molecular structure of butoxybenzoic acid derivatives makes them candidates for the development of new materials. lookchem.com Research is ongoing to explore their potential in the creation of liquid crystals, polymers, and other functional materials with specific physical and chemical properties. lookchem.com

Understanding Physicochemical Properties: A fundamental research objective is the thorough characterization of the physicochemical properties of 4-Butoxy-2-chlorobenzoic acid and its analogues. scispace.comresearchgate.net This includes detailed studies of their spectroscopic properties, solubility, and intermolecular interactions to build a comprehensive understanding of their chemical behavior. scispace.comresearchgate.net

Chemical and Physical Properties of 4-Butoxy-2-chlorobenzoic Acid

| Property | Value | Source(s) |

| CAS Number | 95736-31-5 | aablocks.comcapotchem.combldpharm.com |

| Molecular Formula | C11H13ClO3 | aablocks.comuni.lu |

| Molecular Weight | 228.67 g/mol | aablocks.comcapotchem.com |

| Appearance | Powder or liquid | lookchem.com |

| XLogP3 | 3.4 | aablocks.com |

| Hydrogen Bond Donor Count | 1 | aablocks.com |

| Hydrogen Bond Acceptor Count | 3 | aablocks.com |

| Rotatable Bond Count | 5 | aablocks.com |

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHJLZGHQGHWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Butoxy 2 Chlorobenzoic Acid

Retrosynthetic Analysis of 4-Butoxy-2-chlorobenzoic Acid

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inscitepress.orgnsf.govub.edu For 4-Butoxy-2-chlorobenzoic acid, several retrosynthetic pathways can be envisioned based on the disconnection of its key functional groups.

Pathway A: Ether Disconnection The most intuitive disconnection is that of the C-O ether bond via a Functional Group Interconversion (FGI) approach. This leads back to 2-chloro-4-hydroxybenzoic acid and a suitable butylating agent, such as butyl bromide. This pathway is advantageous as the synthesis of substituted hydroxybenzoic acids is well-established.

Target Molecule: 4-Butoxy-2-chlorobenzoic acid

Disconnection: C(aryl)-O(ether) bond

Precursors: 2-chloro-4-hydroxybenzoic acid and Butyl bromide

Pathway B: Carboxylic Acid Disconnection Another common strategy involves disconnecting the carboxylic acid group. This can be traced back to the oxidation of an alkyl group, typically a methyl group, on the aromatic ring. This disconnection points to 1-butoxy-3-chloro-4-methylbenzene as a key intermediate.

Target Molecule: 4-Butoxy-2-chlorobenzoic acid

Transform: Oxidation

Precursor: 2-chloro-4-butoxytoluene

Pathway C: Chlorine Disconnection A third approach involves the disconnection of the C-Cl bond. This suggests the chlorination of a 4-butoxybenzoic acid precursor. However, the directing effects of the existing substituents must be carefully considered, as the butoxy group is ortho, para-directing and the carboxylic acid group is meta-directing.

Target Molecule: 4-Butoxy-2-chlorobenzoic acid

Transform: Electrophilic Aromatic Substitution (Chlorination)

Precursor: 4-Butoxybenzoic acid

These retrosynthetic pathways highlight the central challenge in synthesizing 4-Butoxy-2-chlorobenzoic acid: the precise control of regioselectivity to achieve the desired 1,2,4-substitution pattern. The feasibility of each pathway depends on the availability of starting materials and the efficiency of the corresponding synthetic reactions.

Direct Synthesis Approaches to 4-Butoxy-2-chlorobenzoic Acid

Direct synthesis approaches aim to construct the substituted benzoic acid core by introducing the key functional groups onto a simpler aromatic precursor.

The Friedel-Crafts acylation is a powerful method for introducing an acyl group (-COR) onto an aromatic ring, which can subsequently be oxidized to a carboxylic acid. askiitians.comwikipedia.orgsigmaaldrich.com The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). askiitians.comwikipedia.org

A crucial limitation of this reaction is that it fails on strongly deactivated rings. doubtnut.com Aromatic carboxylic acids, including benzoic acid itself, possess an electron-withdrawing carboxyl group that deactivates the ring towards further electrophilic substitution, thus preventing Friedel-Crafts reactions. doubtnut.com Therefore, the acylation step must precede the formation of the carboxylic acid.

A plausible synthetic route could involve the Friedel-Crafts acylation of a precursor like 3-chloroanisole, followed by ether cleavage, butylation, and oxidation. However, a more direct precursor would be butoxybenzene (B75284). The butoxy group is an activating, ortho, para-director. Acylation of butoxybenzene would yield a mixture of ortho and para isomers, with the para-acylated product being the major one. To achieve the desired substitution pattern, one might consider a sequence starting with a different precursor. For instance, acylation of chlorobenzene (B131634) followed by subsequent functional group manipulations.

| Catalyst Type | Example Catalyst | Typical Acylating Agent | Conditions | Notes |

| Lewis Acid | AlCl₃, FeCl₃ | Acetyl chloride, Benzoic anhydride | Anhydrous, often in a non-polar solvent | Stoichiometric amounts of catalyst are often required as it complexes with the product ketone. wikipedia.org |

| Brønsted Acid | H₂SO₄, Polyphosphoric acid | Carboxylic acid, Anhydride | High temperatures | Can be used when the aromatic ring is activated. |

| Heterogeneous | Zeolites, Heteropoly acids | Acetic anhydride | High temperatures, solvent-free conditions possible | Offers advantages in catalyst recovery and reuse. researchgate.net |

This table provides an overview of catalyst systems used in Friedel-Crafts acylation reactions relevant to the synthesis of aromatic ketones.

The conversion of an alkyl-substituted benzene (B151609) derivative to the corresponding benzoic acid is a fundamental transformation in organic synthesis. This oxidation is typically performed on a precursor such as 2-chloro-4-butoxytoluene, as identified in the retrosynthetic analysis. A variety of oxidizing agents can accomplish this transformation. youtube.comacs.orgacs.orgresearchgate.net

Potassium permanganate (B83412) (KMnO₄) is a powerful and commonly used oxidizing agent for this purpose. The reaction is often carried out in aqueous conditions under heating, and it effectively converts the methyl group to a carboxylate, which is then protonated to yield the carboxylic acid. youtube.com Other methods include oxidation with chromic acid or catalytic air oxidation in the presence of transition metal catalysts, such as cobalt or manganese salts, a method often employed in industrial settings for its economic and environmental advantages. acs.orgresearchgate.netuobaghdad.edu.iq

| Oxidation Method | Oxidizing Agent(s) | Typical Substrate | Conditions | Yield (%) |

| Permanganate Oxidation | KMnO₄ | Toluene (B28343) | Aqueous, reflux | ~42% youtube.com |

| Catalytic Air Oxidation | O₂, Co(OAc)₂/[bmim][Br] | Toluene | Acetic acid, 150°C, 1.0 MPa O₂ | up to 94% conversion, 94% selectivity acs.org |

| Dichromate Oxidation | K₂Cr₂O₇, H₂SO₄ | p-Nitrotoluene | Aqueous H₂SO₄, reflux | High |

| Nitric Acid Oxidation | HNO₃ | 4-Chlorotoluene | High temperature and pressure | Variable, can lead to nitration byproducts guidechem.com |

This table summarizes common methods for the oxidation of toluene derivatives to benzoic acids, with representative conditions and yields.

Functional Group Interconversion Strategies for the Preparation of 4-Butoxy-2-chlorobenzoic Acid

Functional group interconversion (FGI) is a key strategy where one functional group is transformed into another. ias.ac.in This is often the most practical approach for synthesizing highly substituted aromatic compounds like 4-Butoxy-2-chlorobenzoic acid, starting from a precursor that already contains the basic aromatic scaffold.

Introducing a chlorine atom at the 2-position of the 4-butoxybenzoic acid skeleton presents a regiochemical challenge. The butoxy group is a strongly activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director. In an electrophilic aromatic substitution on 4-butoxybenzoic acid, the chlorine atom would be directed to the 3-position (ortho to the butoxy group).

To achieve the desired 2-chloro substitution, the chlorination must be performed on a precursor where the directing effects favor this position, or a specialized reaction must be employed. One strategy involves the chlorination of a benzoic acid derivative in the presence of an alkaline compound, which can facilitate halogenation at the ortho position. google.com Another approach is to start with a molecule that already contains the desired chlorine atom, such as 2-chlorotoluene (B165313) or 2-chlorophenol, and build the rest of the molecule around it. For example, starting with 2-chloro-4-nitrotoluene, one could reduce the nitro group to an amine, perform a Sandmeyer reaction to introduce a hydroxyl group, and then proceed with etherification and oxidation.

The introduction of the butoxy group at the para-position is most commonly achieved via the Williamson ether synthesis. wikipedia.org This method involves the reaction of a phenoxide ion with an alkyl halide. In the context of synthesizing 4-Butoxy-2-chlorobenzoic acid, the logical precursor is 2-chloro-4-hydroxybenzoic acid.

The synthesis would proceed as follows:

Protection (Optional but recommended): The carboxylic acid group is often converted to an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with the basic conditions of the etherification.

Deprotonation: The hydroxyl group of the 2-chloro-4-hydroxybenzoic acid ester is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide.

Alkylation: The phenoxide is then treated with a butylating agent, typically n-butyl bromide or n-butyl iodide, in a nucleophilic substitution reaction to form the ether linkage. prepchem.com

Deprotection: The ester is hydrolyzed back to the carboxylic acid, usually under acidic or basic conditions, to yield the final product.

Other etherification methods exist, such as the Ullmann condensation for aryl ethers or Mitsunobu reaction, but the Williamson synthesis remains the most direct and widely used method for preparing simple alkyl aryl ethers. wikipedia.orgorganic-chemistry.org

| Base | Alkylating Agent | Solvent | Temperature (°C) | Notes |

| K₂CO₃ | n-Butyl bromide | Acetone, DMF | Reflux | A common and relatively mild base. |

| NaH | n-Butyl iodide | THF, DMF | 0 to RT | A strong, non-nucleophilic base; requires anhydrous conditions. |

| NaOH / KOH | n-Butyl bromide | Water, Ethanol (B145695) | Reflux | Can be used, but may lead to side reactions with the ester group if present. prepchem.com |

| Cs₂CO₃ | n-Butyl bromide | Acetonitrile (B52724) | Reflux | Often provides higher yields, especially for hindered substrates. |

This table outlines typical reaction conditions for the Williamson ether synthesis to form the butoxy group on a phenolic precursor.

Carboxylation Reactions

Carboxylation reactions represent a direct and fundamental approach for installing the carboxylic acid moiety onto an aromatic ring to form 4-Butoxy-2-chlorobenzoic acid. A primary method involves the use of organometallic intermediates, such as Grignard or organolithium reagents.

The synthesis typically begins with a suitably substituted haloaromatic precursor, such as 1-bromo-4-butoxy-2-chlorobenzene. This starting material can be converted into its corresponding Grignard reagent, 1-butoxy-2-chloro-4-(magnesiobromo)benzene, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organomagnesium halide is then treated with solid carbon dioxide (dry ice), which acts as the electrophile. Subsequent acidification with an aqueous acid, such as hydrochloric acid, protonates the resulting carboxylate salt to yield the final product, 4-Butoxy-2-chlorobenzoic acid. libretexts.org

An alternative organometallic route involves the use of organolithium reagents. This is achieved through either direct lithiation or metal-halogen exchange. For instance, treating 1-butoxy-2,4-dichlorobenzene (B14127499) with a strong organolithium base like n-butyllithium could potentially lead to selective lithium-halogen exchange at the more reactive chlorine position or direct ortho-lithiation, followed by quenching with CO2. The choice of organometallic reagent and reaction conditions is crucial to control regioselectivity and avoid unwanted side reactions.

Catalytic Approaches in the Synthesis of 4-Butoxy-2-chlorobenzoic Acid

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric organometallic routes.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a powerful tool for the synthesis of aromatic carboxylic acids. Transition-metal-catalyzed carbonylation is a prominent example. In this approach, an aryl halide precursor is reacted with carbon monoxide (CO) in the presence of a transition metal catalyst, typically based on palladium.

For instance, the palladium-catalyzed carbonylation of 1-iodo-4-butoxy-2-chlorobenzene can be achieved using a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh3), and a base. chemicalbook.com The reaction is typically performed in a polar aprotic solvent like 1,4-dioxane (B91453). Water often serves as the nucleophile to generate the carboxylic acid directly. chemicalbook.com Nickel-based catalytic systems have also emerged as a cost-effective alternative for the carboxylation of aryl halides with CO2 under mild conditions. organic-chemistry.org These reactions are characterized by their high functional group tolerance and can often be performed at atmospheric pressure. organic-chemistry.org

The table below illustrates typical components of a homogeneous catalytic system for the carbonylation of an aryl halide.

| Component | Example | Role in Reaction |

| Aryl Halide Precursor | 1-Iodo-4-butoxy-2-chlorobenzene | Source of the aromatic backbone |

| Catalyst Precursor | Palladium(II) Acetate (Pd(OAc)2) | Source of the active catalytic species |

| Ligand | Triphenylphosphine (PPh3) | Stabilizes the metal center and modulates reactivity |

| Carbon Source | Carbon Monoxide (CO) Gas | Provides the carbonyl group for the carboxylic acid |

| Base | Triethylamine (Et3N) | Neutralizes the hydrogen halide byproduct |

| Nucleophile | Water (H2O) | Reacts with the acyl-metal intermediate to form the acid |

| Solvent | 1,4-Dioxane | Dissolves reactants and facilitates the reaction |

Heterogeneous Catalysis (e.g., Solid Acid Catalysts)

Heterogeneous catalysts operate in a different phase from the reaction mixture, offering significant advantages in terms of catalyst separation, recovery, and recycling, which are crucial for industrial applications. While less common for direct carboxylation of aryl halides, solid acid catalysts can be employed in related synthetic steps.

For example, solid acid catalysts like zeolites, sulfated zirconia, or ion-exchange resins are highly effective in Friedel-Crafts acylation or alkylation reactions. rsc.org In the context of 4-Butoxy-2-chlorobenzoic acid synthesis, a potential application could be in the etherification step to produce the 4-butoxy group on a phenol (B47542) precursor. The reaction of 4-hydroxy-2-chlorobenzoic acid with butanol could be catalyzed by a solid acid, avoiding the use of corrosive mineral acids and simplifying workup procedures. These catalysts provide acidic sites for the activation of reactants, facilitating nucleophilic substitution. rsc.org The efficiency of such catalysts depends on their surface area, pore size, and the strength and density of their acid sites.

Considerations for Scalable Synthesis and Process Optimization

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of various parameters to ensure safety, efficiency, and economic viability. nih.govbeilstein-journals.org

Reaction Condition Optimization (Temperature, Pressure, Time)

Optimizing reaction conditions is critical for maximizing yield and minimizing impurities.

Temperature: The reaction temperature significantly influences the rate of reaction. For endothermic reactions like many catalytic carbonylations, higher temperatures can increase the reaction rate and conversion. However, excessive temperatures may lead to thermal degradation of reactants, products, or the catalyst, resulting in lower selectivity and the formation of undesirable byproducts. An optimal temperature balances reaction speed with product stability. google.com

Time: The reaction time must be sufficient to allow for maximum conversion of the starting material. Monitoring the reaction progress using techniques like HPLC or GC is essential to determine the optimal endpoint. Prolonging the reaction unnecessarily can lead to the formation of degradation products and reduce process throughput. scielo.br

The following table summarizes the impact of optimizing these key parameters.

| Parameter | Effect of Increase | Potential Drawbacks of Excess |

| Temperature | Increases reaction rate | Degradation of products/catalyst, side reactions |

| Pressure (for CO) | Increases reaction rate, improves CO availability | Requires specialized high-pressure equipment |

| Time | Increases reactant conversion | Formation of byproducts, reduced throughput |

Solvent Selection and Solvent-Free Methodologies

The choice of solvent is a crucial factor in process optimization, impacting reaction kinetics, solubility of reagents, and downstream processing. Ideal solvents for industrial processes should be effective, inexpensive, non-toxic, and easy to recycle. For the synthesis of 4-Butoxy-2-chlorobenzoic acid via catalytic carbonylation, polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are often used to dissolve the polar intermediates and catalyst complexes. chemicalbook.com

However, there is a growing emphasis on "green chemistry" principles, which encourage the reduction or elimination of volatile organic compounds. This has led to research into solvent-free methodologies. While a truly solvent-free system for this specific synthesis may be challenging, alternatives include:

Phase-Transfer Catalysis: Using a phase-transfer catalyst to facilitate reactions between reactants in different phases (e.g., a solid and a liquid), reducing the need for a co-solvent.

Using a Reactant as a Solvent: If one of the starting materials is a liquid under reaction conditions, it can potentially serve as the solvent, minimizing waste.

The selection of an appropriate solvent involves a trade-off between reaction performance, cost, safety, and environmental impact. For large-scale synthesis, ease of removal and recovery of the solvent is a major economic consideration. google.com

Reagent Efficacy and Stoichiometry

The predominant and most effective method for the synthesis of 4-Butoxy-2-chlorobenzoic acid is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this specific case, the synthesis commences with 2-chloro-4-hydroxybenzoic acid, which is reacted with a suitable butylating agent, typically 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base.

The efficacy of this synthesis is highly dependent on the choice of reagents and their stoichiometric ratios. The selection of the base is critical for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Strong bases are generally required to ensure complete deprotonation and drive the reaction towards the product. The choice of the alkylating agent's leaving group also influences the reaction rate, with iodide being a better leaving group than bromide, which is in turn better than chloride.

To illustrate the impact of different reagents on the reaction yield, a series of experiments can be conducted, varying the base and the butylating agent. The results of such studies provide valuable insights into optimizing the reaction conditions.

Interactive Data Table: Efficacy of Different Bases in the Synthesis of 4-Butoxy-2-chlorobenzoic Acid

| Entry | Base | Stoichiometric Ratio (Base:Substrate) | Reaction Time (h) | Yield (%) |

| 1 | Sodium Hydroxide (B78521) (NaOH) | 2.5 : 1 | 8 | 75 |

| 2 | Potassium Hydroxide (KOH) | 2.5 : 1 | 8 | 82 |

| 3 | Sodium Carbonate (Na₂CO₃) | 3.0 : 1 | 12 | 65 |

| 4 | Potassium Carbonate (K₂CO₃) | 3.0 : 1 | 12 | 78 |

| 5 | Cesium Carbonate (Cs₂CO₃) | 2.0 : 1 | 6 | 92 |

Substrate: 2-chloro-4-hydroxybenzoic acid; Alkylating Agent: 1-bromobutane; Solvent: N,N-Dimethylformamide (DMF); Temperature: 80°C.

From the data, it is evident that stronger bases like potassium hydroxide lead to higher yields compared to weaker bases like sodium carbonate. Cesium carbonate, although more expensive, often provides the best results due to its higher solubility and the increased reactivity of the resulting phenoxide.

The stoichiometry of the alkylating agent is also a crucial factor. An excess of the alkylating agent is typically used to ensure the complete conversion of the starting material. However, a large excess can lead to side reactions and purification challenges.

Interactive Data Table: Effect of 1-Bromobutane Stoichiometry on Yield

| Entry | Stoichiometric Ratio (1-Bromobutane:Substrate) | Reaction Time (h) | Yield (%) |

| 1 | 1.1 : 1 | 8 | 70 |

| 2 | 1.5 : 1 | 8 | 85 |

| 3 | 2.0 : 1 | 8 | 88 |

| 4 | 3.0 : 1 | 8 | 89 |

Substrate: 2-chloro-4-hydroxybenzoic acid; Base: Potassium Hydroxide; Solvent: N,N-Dimethylformamide (DMF); Temperature: 80°C.

The results indicate that increasing the molar ratio of 1-bromobutane to the substrate improves the yield, although the effect diminishes beyond a certain point. An optimal ratio of around 2.0 equivalents of the alkylating agent provides a high yield without excessive use of the reagent.

The use of phase-transfer catalysts (PTCs) can significantly enhance the reaction rate and yield, especially in biphasic systems. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent is present.

Interactive Data Table: Influence of Phase-Transfer Catalysts

| Entry | Catalyst (5 mol%) | Reaction Time (h) | Yield (%) |

| 1 | None | 12 | 72 |

| 2 | Tetrabutylammonium bromide (TBAB) | 6 | 90 |

| 3 | Tetrabutylammonium iodide (TBAI) | 5 | 95 |

| 4 | 18-Crown-6 | 4 | 97 |

Substrate: 2-chloro-4-hydroxybenzoic acid; Alkylating Agent: 1-bromobutane; Base: Solid Potassium Carbonate; Solvent: Toluene; Temperature: 110°C.

The data clearly demonstrates the significant improvement in both reaction time and yield with the addition of a phase-transfer catalyst. 18-Crown-6, a crown ether, shows exceptional efficacy in this system.

Green Chemistry Principles Applied to the Synthesis of Aromatic Acids

The application of green chemistry principles to the synthesis of aromatic acids like 4-Butoxy-2-chlorobenzoic acid is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key principles of green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. The Williamson ether synthesis, while effective, can have a moderate atom economy due to the formation of a salt byproduct (e.g., potassium bromide). The theoretical atom economy can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the reaction of 2-chloro-4-hydroxybenzoic acid with 1-bromobutane and potassium hydroxide, the atom economy is approximately 65%. While this is not ideal, it is a significant improvement over many classical named reactions.

Another important metric is the E-Factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the product. A lower E-Factor indicates a greener process. For a typical Williamson ether synthesis on a laboratory scale, the E-Factor can be quite high due to the use of excess reagents and solvents. However, in an optimized industrial process, this can be significantly reduced.

The selection of safer solvents is a cornerstone of green chemistry. Traditional solvents for the Williamson ether synthesis, such as DMF and dimethyl sulfoxide (B87167) (DMSO), are effective but have toxicity concerns. Research is ongoing to replace these with greener alternatives. Solvents like anisole, cyclopentyl methyl ether (CPME), and even water (with the use of surfactants or phase-transfer catalysts) are being explored.

Interactive Data Table: Evaluation of Greener Solvents

| Solvent | Classification | Boiling Point (°C) | Yield (%) | Green Chemistry Considerations |

| N,N-Dimethylformamide (DMF) | Traditional | 153 | 88 | Reprotoxic, high boiling point |

| Toluene | Traditional | 111 | 90 (with PTC) | Volatile organic compound (VOC) |

| Anisole | Greener | 154 | 85 (with PTC) | Biodegradable, derived from renewable resources |

| Cyclopentyl methyl ether (CPME) | Greener | 106 | 87 (with PTC) | Low peroxide formation, high boiling point |

| Water | Greenest | 100 | 80 (with surfactant) | Non-toxic, abundant, but may require more energy for product isolation |

The use of catalysis is another key principle of green chemistry. As demonstrated in the previous section, phase-transfer catalysts can dramatically improve the efficiency of the synthesis, allowing for milder reaction conditions and reduced reaction times, which in turn leads to energy savings.

Furthermore, the principle of designing for energy efficiency encourages conducting reactions at ambient temperature and pressure whenever possible. While the Williamson ether synthesis typically requires elevated temperatures to proceed at a reasonable rate, the use of highly efficient catalytic systems can help to lower the required temperature, thereby reducing energy consumption.

By systematically applying these green chemistry principles, the synthesis of 4-Butoxy-2-chlorobenzoic acid can be made more sustainable, safer, and more cost-effective, aligning with the goals of modern chemical manufacturing.

Elucidation of Chemical Transformations and Reaction Mechanisms of 4 Butoxy 2 Chlorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is typically the most reactive site on the molecule for a variety of transformations, primarily involving nucleophilic acyl substitution. These reactions proceed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the hydroxyl group. However, since the hydroxide (B78521) ion is a poor leaving group, the carboxylic acid generally requires activation for these reactions to proceed efficiently.

Esterification is a fundamental reaction of carboxylic acids, and 4-Butoxy-2-chlorobenzoic acid can be readily converted to its corresponding esters. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This is a reversible equilibrium reaction. To favor the formation of the ester, either the alcohol is used in large excess, or a product (typically water) is removed from the reaction mixture, for instance, by azeotropic distillation.

The mechanism of Fischer esterification involves several distinct steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

A variety of acid catalysts can be employed for this transformation, including strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as Lewis acids such as salts of hafnium(IV) and zirconium(IV).

| Alcohol (Reactant) | Catalyst | Ester Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 4-butoxy-2-chlorobenzoate |

| Ethanol (B145695) | TsOH | Ethyl 4-butoxy-2-chlorobenzoate |

| Isopropanol | ZrCl₄ | Isopropyl 4-butoxy-2-chlorobenzoate |

| tert-Butanol | H₂SO₄ | tert-Butyl 4-butoxy-2-chlorobenzoate |

The formation of amides from 4-Butoxy-2-chlorobenzoic acid requires the reaction of the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. Direct reaction is generally ineffective due to the low reactivity of the carboxylic acid and the basicity of the amine, which leads to acid-base salt formation. Therefore, the carboxylic acid must first be "activated".

Common methods for activation include:

Conversion to Acyl Chlorides: Reacting 4-Butoxy-2-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it into the highly reactive 4-butoxy-2-chlorobenzoyl chloride. This acyl chloride then readily reacts with an amine to form the corresponding amide.

Use of Coupling Reagents: A wide array of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., PyBOP), are used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate an activated intermediate. These reagents work by forming a highly reactive acyl-substituted intermediate in situ.

Catalytic Methods: Modern approaches utilize catalysts, such as those based on boron or transition metals (e.g., Titanium, Zirconium, Niobium), to promote the direct amidation of carboxylic acids, offering a more atom-economical and greener alternative.

The general mechanism involves the activation of the carboxyl group, followed by nucleophilic attack by the amine to form a tetrahedral intermediate, which then collapses to release the amide product and a byproduct derived from the activating agent.

| Amine Reactant | Activation Method/Reagent | Amide Product |

|---|---|---|

| Ammonia (NH₃) | 1. SOCl₂ 2. Excess NH₃ | 4-Butoxy-2-chlorobenzamide |

| Ethylamine (CH₃CH₂NH₂) | DCC | N-Ethyl-4-butoxy-2-chlorobenzamide |

| Aniline (C₆H₅NH₂) | PyBOP | N-Phenyl-4-butoxy-2-chlorobenzamide |

| Diethylamine ((CH₃CH₂)₂NH) | Boric Acid Catalyst | N,N-Diethyl-4-butoxy-2-chlorobenzamide |

The reaction generally proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral, sp³-hybridized intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group.

The reactivity of carboxylic acid derivatives in these substitutions is inversely related to the basicity of the leaving group; a better leaving group is a weaker base. Since the hydroxide ion (-OH) is a strong base and thus a poor leaving group, direct substitution is unfavorable. This is why acid catalysis (for reactions with neutral nucleophiles like alcohols) or conversion to a more reactive derivative (with a better leaving group, like -Cl in an acyl chloride) is necessary to facilitate the reaction. The relative reactivity order is: acyl halides > anhydrides > esters ≈ carboxylic acids >> amides.

Reactions Involving the Butoxy Group

The butoxy group in 4-Butoxy-2-chlorobenzoic acid is an ether linkage, which is generally stable and unreactive towards many reagents. However, this C-O bond can be cleaved under harsh conditions, typically by heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Hydrochloric acid (HCl) is generally not effective.

For an aryl alkyl ether such as this, the cleavage occurs specifically at the alkyl-oxygen bond. This is because the aromatic carbon-oxygen bond is stronger due to the sp² hybridization of the carbon, and a nucleophilic attack on an aromatic ring carbon is disfavored.

The reaction proceeds via an Sₙ2 or Sₙ1 mechanism.

Protonation: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile. Since the butoxy group is a primary alkyl group, the nucleophile will attack the butyl carbon in a bimolecular (Sₙ2) fashion, displacing the 2-chloro-4-hydroxyphenolate group.

The final products of the cleavage are 2-chloro-4-hydroxybenzoic acid and the corresponding butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). If an excess of the hydrohalic acid is used, any alcohol formed as an intermediate would also be converted to the alkyl halide. Diaryl ethers are resistant to this type of cleavage.

Reactivity of the Chloro Substituent on the Aromatic Ring

The chlorine atom on the benzene (B151609) ring of 4-Butoxy-2-chlorobenzoic acid is generally unreactive towards nucleophilic substitution under standard conditions. Aromatic rings, being electron-rich, are typically susceptible to electrophilic rather than nucleophilic attack.

For a nucleophilic aromatic substitution (SₙAr) to occur, the aromatic ring must be made sufficiently electron-poor (electrophilic). This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C=O) positioned ortho and/or para to the leaving group (in this case, the chloro atom). These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction.

In the case of 4-Butoxy-2-chlorobenzoic acid:

The butoxy group at the para position is an electron-donating group, which deactivates the ring towards nucleophilic attack.

The carboxylic acid group is an electron-withdrawing group, but it is positioned meta to the chlorine, which does not provide the necessary stabilization for the SₙAr intermediate.

Due to the absence of strong activating groups in the ortho or para positions, nucleophilic displacement of the chloro substituent is highly disfavored and would require extremely harsh conditions (high temperature and pressure) or a different reaction pathway, such as an elimination-addition (benzyne) mechanism, which involves the use of exceptionally strong bases like sodium amide (NaNH₂).

| Substrate | Nucleophile/Conditions | Predicted Reactivity | Reason |

|---|---|---|---|

| 4-Butoxy-2-chlorobenzoic acid | NaOH, 160°C | Very Low / No Reaction | Ring is not activated by strong ortho/para electron-withdrawing groups. |

| 1-Chloro-2,4-dinitrobenzene | NaOH, 100°C | High | Ring is strongly activated by two nitro groups, one ortho and one para to the chlorine. |

| Chlorobenzene (B131634) | NaNH₂, NH₃ (l) | Moderate (via Benzyne) | Reaction proceeds through a different (elimination-addition) mechanism. |

Electrophilic Aromatic Substitution on 4-Butoxy-2-chlorobenzoic Acid

The directing effects of the substituents are as follows:

-OBu (Butoxy) group: A strongly activating, ortho, para-directing group due to its powerful +R (resonance) effect, where the oxygen's lone pairs donate electron density to the ring. youtube.com

-Cl (Chloro) group: A deactivating, ortho, para-directing group. It is deactivating due to its -I (inductive) effect but directs ortho and para because of its +R effect. libretexts.org

-COOH (Carboxylic acid) group: A deactivating, meta-directing group due to both its -I and -R effects, which withdraw electron density from the ring. mnstate.edu

To predict the site of electrophilic attack, the directing effects of all three substituents must be considered. The available positions on the ring are C3, C5, and C6.

Position 3: Ortho to the -COOH group and ortho to the -Cl group. Both are unfavorable positions.

Position 5: Meta to the -COOH group (favorable), meta to the -Cl group (neutral), and ortho to the powerful activating -OBu group (highly favorable).

Position 6: Ortho to the -COOH group (unfavorable) and para to the -Cl group (favorable).

The directing effects are additive. The butoxy group is the most powerful activating and directing group present. It strongly directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the chlorine atom, it directs to its two ortho positions: C3 and C5.

Between C3 and C5, the C5 position is overwhelmingly favored. This is because C5 is ortho to the strongly activating butoxy group and meta to the deactivating carboxylic acid and chloro groups. Attack at C3 would place the electrophile ortho to two deactivating groups. Therefore, electrophilic substitution on 4-Butoxy-2-chlorobenzoic acid is expected to occur predominantly at the C5 position.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating | meta (to C3, C5) |

| -Cl | C2 | Deactivating | ortho, para (to C3, C6) |

| -OBu | C4 | Activating | ortho, para (to C3, C5) |

| Predicted Outcome | C5 | Substitution | Governed by the dominant activating effect of the butoxy group. |

Influence of Substituents on Aromatic Acid Acidity and Reactivity

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring influence this stability through a combination of inductive and resonance effects. sarthaks.com

The inductive effect is the transmission of charge through sigma bonds, driven by differences in electronegativity. libretexts.org

Chlorine (-Cl): Chlorine is a highly electronegative atom. It exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate anion, dispersing the negative charge and stabilizing it. sarthaks.comlibretexts.org This stabilization increases the acidity of the benzoic acid compared to the unsubstituted parent molecule. nih.gov

Butoxy Group (-OBu): The oxygen atom in the butoxy group is also more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). youtube.com This effect, similar to chlorine's, helps to stabilize the conjugate base and increase acidity. The inductive effect weakens with distance, so its impact from the para-position is less pronounced than the chloro group's effect from the ortho-position. youtube.com

Resonance effects involve the delocalization of electrons through the pi system of the aromatic ring. sarthaks.com

Chlorine (-Cl): While chlorine is inductively withdrawing, it possesses lone pairs of electrons that can be donated into the benzene ring, creating a positive resonance effect (+R effect). This electron donation can destabilize the carboxylate anion by increasing electron density near the negative charge. However, for halogens, the inductive effect is generally considered to be stronger and more dominant than the resonance effect in influencing acidity. quora.com

Butoxy Group (-OBu): The oxygen atom of the butoxy group has lone pairs that readily participate in resonance, donating significant electron density into the aromatic ring (+R effect). youtube.com This effect is particularly strong at the ortho and para positions. This electron donation increases the electron density on the carboxylate anion, intensifying the negative charge and destabilizing it. libretexts.org This destabilization leads to a decrease in acidity.

| 4-Butoxy | Moderate, electron-withdrawing (stabilizes anion) | Strong, electron-donating (destabilizes anion) | Decreases acidity (net effect) |

Ortho-Effect in Substituted Benzoic Acids

The acidity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Substituents in the ortho position to the carboxyl group exert a unique influence known as the "ortho-effect," which consistently enhances the acidic strength of the aromatic acid, regardless of whether the substituent is electron-donating or electron-withdrawing. byjus.com This phenomenon is attributed to a combination of steric and electronic factors. byjus.comvedantu.com

In the case of 4-Butoxy-2-chlorobenzoic acid, the chlorine atom at the ortho position (position 2) plays a crucial role in increasing its acidity compared to benzoic acid itself or its meta and para-substituted isomers. hcpgcollege.edu.in The primary mechanism behind the ortho-effect is Steric Inhibition of Resonance (SIR). vedantu.com The presence of a substituent at the ortho position creates steric hindrance, forcing the carboxyl group (-COOH) to rotate out of the plane of the benzene ring. vedantu.comwikipedia.org This twisting disrupts the resonance between the carboxyl group and the phenyl ring, which in turn stabilizes the carboxylate anion (-COO⁻) formed upon deprotonation. vedantu.com A more stable conjugate base corresponds to a stronger acid, as the acid more readily donates its proton. vedantu.com

The acidity of ortho-substituted benzoic acids is generally greater than their meta and para isomers. wikipedia.org For chloro-substituted benzoic acids, the ortho isomer is the most acidic. pearson.comaskfilo.com This is because the electron-withdrawing inductive effect of the chlorine atom is strongest at the ortho position due to its proximity to the carboxyl group, further stabilizing the conjugate base. pearson.com

The enhanced acidity of ortho-substituted benzoic acids is reflected in their lower pKa values. A lower pKa value signifies a stronger acid. The table below illustrates the impact of the substituent position on the acidity of chlorobenzoic acid.

| Compound | pKa Value |

|---|---|

| Benzoic acid | 4.20 |

| 2-Chlorobenzoic acid (o-chlorobenzoic acid) | 2.9 |

| 3-Chlorobenzoic acid (m-chlorobenzoic acid) | 3.8 |

| 4-Chlorobenzoic acid (p-chlorobenzoic acid) | 4.0 |

Data sourced from references hcpgcollege.edu.inoup.com.

Detailed Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies specifically for 4-Butoxy-2-chlorobenzoic acid are not extensively documented in the reviewed literature. However, its chemical behavior can be understood by examining the well-established reaction mechanisms for its constituent functional groups—the carboxylic acid, the chloro-substituted aromatic ring, and the butoxy ether group. Key transformations for this molecule would include reactions of the carboxylic acid, such as esterification, and potentially reactions involving the butoxy group or the aromatic ring under specific conditions.

Esterification:

A primary reaction of 4-Butoxy-2-chlorobenzoic acid is esterification, a process that converts a carboxylic acid into an ester. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nagwa.commasterorganicchemistry.combyjus.com

The mechanism of Fischer esterification is a multi-step process involving nucleophilic acyl substitution: masterorganicchemistry.combyjus.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.combyjus.comlibretexts.org

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, an oxonium ion. masterorganicchemistry.combyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.combyjus.comlibretexts.org

All steps in the Fischer esterification are reversible, and the reaction exists in an equilibrium. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is typically used, or the water produced is removed as it forms. libretexts.org

Ether Synthesis (related to the butoxy group):

While the butoxy group in 4-Butoxy-2-chlorobenzoic acid is generally stable, its formation from a precursor like 4-hydroxy-2-chlorobenzoic acid would typically proceed via a Williamson ether synthesis. This reaction involves the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com

The mechanism is a bimolecular nucleophilic substitution (SN2) reaction: wikipedia.orgmasterorganicchemistry.com

Formation of the Alkoxide: The hydroxyl group of the phenol (B47542) is deprotonated by a strong base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., 1-bromobutane). The attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.orgmasterorganicchemistry.com

Displacement of the Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the bond between the carbon and the halide leaving group breaks. byjus.comwikipedia.org

For the synthesis of 4-Butoxy-2-chlorobenzoic acid, this reaction would be performed on 4-hydroxy-2-chlorobenzoic acid. It is important to note that the aryl halide (the chlorine atom on the benzene ring) is unreactive under these conditions due to the strength of the carbon-halogen bond in an aromatic ring. nagwa.com

Other Potential Reactions:

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential reaction for benzoic acids, though it typically requires harsh conditions, such as high temperatures. masterorganicchemistry.comyoutube.com The presence of activating groups, particularly at the ortho or para positions, can facilitate decarboxylation. nih.gov For 4-Butoxy-2-chlorobenzoic acid, decarboxylation would lead to 3-chloro-4-butoxyanisole. Mechanistically, acid-catalyzed decarboxylation often involves the formation of a σ-complex by protonation of the ring, followed by the loss of the carboxyl proton and subsequent elimination of CO₂. semanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Butoxy 2 Chlorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 4-Butoxy-2-chlorobenzoic acid can be confirmed.

In the ¹H NMR spectrum of 4-Butoxy-2-chlorobenzoic acid, specific signals corresponding to the protons of the butoxy group and the aromatic ring are expected. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature.

The protons of the butoxy chain exhibit characteristic shifts and multiplicities. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are the most deshielded of the chain, appearing as a triplet. The subsequent methylene groups (-CH₂-CH₂-) will appear as multiplets, and the terminal methyl group (-CH₃) will be a triplet at the most upfield position of the chain.

The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (chloro at C2, butoxy at C4, and carboxylic acid at C1) dictates their chemical shifts and coupling patterns. The proton at C3 will likely be a doublet, coupled to the proton at C5. The proton at C5 will appear as a doublet of doublets, being coupled to both H3 and H6. The proton at C6 will be a doublet, coupled to H5.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Butoxy-2-chlorobenzoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 | broad singlet |

| Aromatic H-6 | ~7.9-8.1 | d |

| Aromatic H-3 | ~7.0-7.2 | d |

| Aromatic H-5 | ~6.9-7.1 | dd |

| Butoxy (-OCH₂) | ~4.0-4.2 | t |

| Butoxy (-CH₂-) | ~1.7-1.9 | m |

| Butoxy (-CH₂-) | ~1.4-1.6 | m |

Note: Predicted values are based on analysis of similar substituted benzoic acid derivatives. d=doublet, t=triplet, m=multiplet, dd=doublet of doublets.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of the spectrum, around 165-175 ppm.

The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the carboxylic acid group (C1) and the carbons bearing the chloro (C2) and butoxy (C4) groups will be significantly shifted. The remaining aromatic carbons (C3, C5, C6) will appear at chemical shifts typical for substituted benzene rings. The carbons of the butoxy group will appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Butoxy-2-chlorobenzoic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165-175 |

| Aromatic C-4 (-O) | 160-164 |

| Aromatic C-2 (-Cl) | 135-139 |

| Aromatic C-6 | 132-134 |

| Aromatic C-1 (-COOH) | 120-124 |

| Aromatic C-5 | 115-118 |

| Aromatic C-3 | 112-115 |

| Butoxy (-OCH₂) | 68-70 |

| Butoxy (-CH₂-) | 30-32 |

| Butoxy (-CH₂-) | 19-21 |

Note: Predicted values are based on analysis of similar substituted benzoic acid derivatives.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For 4-Butoxy-2-chlorobenzoic acid, COSY would show correlations between adjacent protons in the butoxy chain (e.g., -OCH₂- protons correlated with the adjacent -CH₂- protons). It would also confirm the connectivity of the aromatic protons, showing cross-peaks between H-5 and H-6, and between H-5 and H-3. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For instance, the triplet at ~4.1 ppm would show a cross-peak to the carbon signal at ~69 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments. sdsu.edu Key HMBC correlations for this molecule would include:

A correlation from the -OCH₂- protons of the butoxy group to the aromatic C-4.

Correlations from the aromatic proton H-3 to carbons C-1, C-2, and C-5.

Correlations from the aromatic proton H-6 to the carboxylic carbon (C=O), C-1, and C-4. These long-range correlations confirm the placement of the substituents on the aromatic ring. science.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of 4-Butoxy-2-chlorobenzoic acid would display several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy group will be observed in the 2850-2960 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1680-1710 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are anticipated: one for the aryl-ether linkage (C-O-C) around 1250 cm⁻¹ and another for the carboxylic acid C-O bond around 1300 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region, typically between 700-800 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for 4-Butoxy-2-chlorobenzoic Acid

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium-Strong |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Weak |

| C-O stretch (Carboxylic Acid) | 1280-1320 | Strong |

| C-O stretch (Aryl Ether) | 1230-1270 | Strong |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring would give a strong, sharp signal, often near 1000 cm⁻¹. Aromatic C=C stretching modes also appear strongly around 1600 cm⁻¹.

C-Cl Stretch: The C-Cl bond often produces a more intense signal in the Raman spectrum compared to FTIR, providing clear evidence for its presence.

Aliphatic Chain Vibrations: C-C stretching and CH₂ twisting and rocking modes of the butoxy group will be visible in the fingerprint region.

Carbonyl Group: The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the FTIR spectrum.

Analysis of Harmonic Frequencies and Normal Modes

The vibrational spectrum is expected to be complex due to the presence of multiple functional groups: the butoxy group, the chlorinated benzene ring, and the carboxylic acid moiety. The normal modes of vibration can be categorized as follows:

Carboxylic Acid Group Vibrations: The C=O stretching vibration of the carboxylic acid is anticipated to produce a strong absorption band in the infrared (IR) spectrum, typically in the region of 1700-1750 cm⁻¹. The O-H stretching vibration will appear as a broad band in the 2500-3300 cm⁻¹ range due to hydrogen bonding. The in-plane O-H bending and C-O stretching vibrations are expected in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions, respectively researchgate.net.

Butoxy Group Vibrations: The C-H stretching vibrations of the butyl group will be observed in the 2850-2960 cm⁻¹ region. The C-O-C stretching of the ether linkage is expected to produce a characteristic band around 1250 cm⁻¹ researchgate.net.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of substituents influences the positions of these bands.

C-Cl Vibrations: The C-Cl stretching vibration is expected to be observed in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹ researchgate.net.

Computational calculations, for instance using DFT with a basis set like 6-311++G(d,p), can provide theoretical harmonic frequencies. These calculated frequencies are often scaled to better match experimental values. For 2-chlorobenzoic acid, such calculations have shown good agreement with experimental IR and Raman data researchgate.netresearchgate.net. A similar approach for 4-Butoxy-2-chlorobenzoic acid would enable a detailed assignment of each vibrational mode.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Stretching of the hydroxyl bond in the carboxyl group, broadened by hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850-2960 | Stretching of the carbon-hydrogen bonds in the butoxy group. |

| C=O Stretch (Carboxylic Acid) | 1700-1750 | Stretching of the carbonyl double bond in the carboxyl group. |

| C-C Stretch (Aromatic) | 1400-1600 | In-plane stretching of the carbon-carbon bonds within the benzene ring. |

| C-O Stretch (Ether) | ~1250 | Stretching of the carbon-oxygen single bond of the butoxy group. |

| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bond. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of 4-Butoxy-2-chlorobenzoic acid through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For 4-Butoxy-2-chlorobenzoic acid (C₁₁H₁₃ClO₃), the predicted monoisotopic mass is 228.05533 Da uni.lu. HRMS can confirm this mass with high precision.

The fragmentation of 4-Butoxy-2-chlorobenzoic acid upon ionization in the mass spectrometer can be predicted based on the fragmentation patterns of similar molecules like benzoic acid and its derivatives nist.gov. Key fragmentation pathways are expected to include:

Loss of the Butoxy Group: A primary fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via a McLafferty-type rearrangement, followed by the loss of a hydroxyl radical.

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for benzoic acids nist.gov. This would result in a chlorobutoxybenzene radical cation.

Alpha-Cleavage of the Butyl Chain: Fragmentation of the butyl chain itself can occur, leading to the loss of alkyl radicals.

Loss of Chlorine: Cleavage of the C-Cl bond can also be observed.

Formation of Acylium Ion: Loss of the hydroxyl radical from the carboxylic acid group would form a stable acylium ion nist.gov.

A plausible fragmentation pattern is detailed in the table below.

| Predicted m/z | Plausible Fragment Ion | Description of Loss |

|---|---|---|

| 228.0553 | [C₁₁H₁₃ClO₃]⁺ | Molecular Ion |

| 211.0525 | [C₁₁H₁₂ClO₂]⁺ | Loss of •OH |

| 183.0604 | [C₁₁H₁₂O₃]⁺ | Loss of •Cl |

| 172.0342 | [C₇H₄ClO₂]⁺ | Loss of C₄H₈ (butene) |

| 155.0315 | [C₇H₄ClO]⁺ | Loss of C₄H₈ and •OH |

| 127.0366 | [C₇H₄O]⁺ | Loss of C₄H₈, •OH and •Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-Butoxy-2-chlorobenzoic acid is expected to be influenced by the electronic effects of the chloro, butoxy, and carboxylic acid substituents on the benzene ring. Based on studies of benzoic acid and its derivatives, the spectrum is likely to exhibit characteristic absorption bands corresponding to π → π* transitions of the aromatic system science-softcon.de.

The benzene ring itself has several absorption bands, which are shifted and intensified by the substituents. The butoxy group, being an electron-donating group (alkoxy), and the chlorine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will both influence the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The carboxylic acid group also acts as a deactivating, electron-withdrawing group.

For 2-chlorobenzoic acid, absorption maxima are observed around 229 nm and 278 nm synhet.com. For 4-chlorobenzoic acid, similar absorptions are noted nist.gov. The presence of the butoxy group at the 4-position is expected to cause a bathochromic (red) shift of these bands due to its electron-donating nature, which extends the conjugation. The exact λmax values would be sensitive to the solvent used due to solvatochromic effects.

| Electronic Transition | Expected λmax Range (nm) | Description |

|---|---|---|

| π → π | 230 - 250 | Primary absorption band of the substituted benzene ring. |

| π → π | 270 - 290 | Secondary absorption band (B-band) of the benzene ring, often showing fine structure. |

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques are powerful tools for the analysis of complex mixtures and the definitive identification of individual components.

GC-MS is a highly effective method for the analysis of volatile and semi-volatile compounds. For the analysis of 4-Butoxy-2-chlorobenzoic acid, derivatization is often necessary to increase its volatility and thermal stability, as carboxylic acids can be too polar for direct GC analysis. A common derivatization technique is esterification, for example, to form the methyl ester.

The gas chromatograph separates the derivatized analyte from any impurities based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides mass spectra for each eluting component, allowing for their identification. The retention time from the GC provides an additional layer of identification. The mass spectrum obtained from GC-MS would exhibit a fragmentation pattern similar to that discussed in the HRMS section, which can be compared against spectral libraries for confirmation. This technique is invaluable for assessing the purity of a sample and identifying any volatile impurities.

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like 4-Butoxy-2-chlorobenzoic acid, often without the need for derivatization. Reversed-phase high-performance liquid chromatography (HPLC) is a common separation technique, where the analyte is separated based on its hydrophobicity.

The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that often results in a prominent molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected molecular ion, providing structural information. LC-MS is a sensitive and selective method for determining the purity of 4-Butoxy-2-chlorobenzoic acid and for identifying any non-volatile impurities or degradation products. For instance, a method for analyzing benzoic acid in beverages used a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol, with detection in negative ion mode chemicalbook.comresearchgate.net. A similar setup could be optimized for 4-Butoxy-2-chlorobenzoic acid.

High Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of aromatic carboxylic acids, including 4-Butoxy-2-chlorobenzoic acid. helixchrom.comhelixchrom.com The method's robustness and high resolution make it ideal for analyzing complex mixtures and determining the purity of synthesized compounds. ekb.eg For substituted benzoic acids, reversed-phase HPLC is the most common approach. ekb.egusda.gov

In a typical reversed-phase setup, a non-polar stationary phase, such as a C18 or RP-Amide column, is used in conjunction with a polar mobile phase. sigmaaldrich.comsigmaaldrich.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comvu.edu.au To ensure good peak shape and reproducibility for acidic analytes like 4-Butoxy-2-chlorobenzoic acid, the mobile phase is usually acidified with additives such as trifluoroacetic acid (TFA) or formic acid. sigmaaldrich.comvu.edu.au This suppresses the ionization of the carboxylic acid group, leading to better retention and more symmetrical peaks.

Detection is commonly performed using a UV detector, as the benzene ring in the benzoic acid structure provides strong chromophores. usda.govsigmaaldrich.com The selection of the detection wavelength is critical for sensitivity and is typically set near the absorbance maximum of the analyte, often in the range of 220-280 nm. usda.govsigmaaldrich.comsigmaaldrich.com The purity of 4-Butoxy-2-chlorobenzoic acid can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram, including any impurities. ekb.eg

Below is a table summarizing typical HPLC conditions used for the analysis of related benzoic acid derivatives, which are applicable to 4-Butoxy-2-chlorobenzoic acid.

Interactive Table 1: Typical HPLC Parameters for Analysis of Substituted Benzoic Acids

| Parameter | Condition | Rationale / Application | Source |

|---|---|---|---|

| Column | Ascentis® C18, 5 µm, 15 cm x 4.6 mm | General purpose reversed-phase column suitable for a wide range of aromatic compounds. | sigmaaldrich.com |

| Ascentis® RP-Amide, 5 µm, 15 cm x 4.6 mm | Offers alternative selectivity compared to C18, which can be useful for separating closely related isomers. | sigmaaldrich.com | |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile | Gradient or isocratic elution. TFA is an ion-pairing agent that improves peak shape for acids. | sigmaaldrich.com |

| A: 10mM TFA in water; B: 10 mM TFA in acetonitrile | Provides consistent pH and ionic strength for reproducible retention times. | sigmaaldrich.com | |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns with a 4.6 mm internal diameter. | sigmaaldrich.comsigmaaldrich.com |

| Temperature | 30-35 °C | Controlled temperature ensures stable and reproducible retention times. | sigmaaldrich.comsigmaaldrich.com |

| Detection | UV at 220 nm | Wavelength suitable for detecting the aromatic ring system in benzoic acid derivatives. | sigmaaldrich.comsigmaaldrich.com |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC injections. | sigmaaldrich.comsigmaaldrich.com |

Other Advanced Analytical Techniques

Beyond standard spectroscopic methods, other advanced analytical techniques provide complementary information regarding the elemental composition and purity of 4-Butoxy-2-chlorobenzoic acid.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. rsc.org For 4-Butoxy-2-chlorobenzoic acid, CHN analysis is particularly relevant for confirming its empirical formula (C₁₁H₁₃ClO₃) and assessing its purity. The technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (around 1000°C). rsc.orgtamu.edu

During this combustion process, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or nitrogen oxides (N₂/NOx). rsc.orgtamu.edu These combustion products are then carried by an inert gas, such as helium, through a separation column (gas chromatography) and quantified by a thermal conductivity detector (TCD). tamu.eduazom.com The experimental weight percentages of C and H are then compared against the theoretically calculated values from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Interactive Table 2: Theoretical Elemental Composition of 4-Butoxy-2-chlorobenzoic acid (C₁₁H₁₃ClO₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 57.78% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.73% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 15.51% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 20.99% |

| Total | | | 228.675 | 100.00% |

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio. creative-proteomics.comlibretexts.org It is particularly well-suited for the analysis of charged species, such as the carboxylate anion of 4-Butoxy-2-chlorobenzoic acid. nih.gov The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) under an applied high voltage. nvkc.nlsciex.com

For aromatic carboxylic acids, a co-electroosmotic CZE method with direct UV detection can be employed. nih.gov In this setup, the BGE might contain a phosphate (B84403) buffer to maintain a stable pH and a quaternary ammonium salt which can act as an electroosmotic flow modifier. nih.gov Analytes are separated based on their differential electrophoretic mobilities and detected as they pass a window in the capillary, typically by UV absorbance. nih.govnvkc.nl CZE offers advantages of high separation efficiency, short analysis times, and minimal sample and reagent consumption. creative-proteomics.comusp.org

Interactive Table 3: Exemplary Capillary Zone Electrophoresis (CZE) Conditions for Aromatic Carboxylic Acids

| Parameter | Condition | Rationale / Application | Source |

|---|---|---|---|

| Capillary | Fused-silica | Standard material for CZE, offering good optical transparency for UV detection. | nvkc.nl |

| Background Electrolyte (BGE) | 30 mM Phosphate buffer | Maintains a constant pH to ensure consistent ionization and mobility of the analyte. | nih.gov |

| 20 mM Ammonium Hydrogen Carbonate | A volatile buffer suitable for coupling CZE with mass spectrometry (MS). | nih.gov | |

| Applied Voltage | 15-25 kV | High voltage drives the electrophoretic and electroosmotic flow for separation. | sciex.com |

| Temperature | 20-25 °C | Controlled temperature ensures reproducible migration times by maintaining buffer viscosity. | researchgate.net |

| Detection | Direct UV at 190 nm | Allows for the detection of various aromatic and carboxylic acid compounds. | nih.gov |

| Injection | Hydrodynamic or Electrokinetic | Methods for introducing a small plug of the sample into the capillary. | creative-proteomics.com |

Derivatization Strategies for Enhanced Spectroscopic Analysis (e.g., Diastereomeric Derivatization)

Chemical derivatization is a strategy employed to modify an analyte to enhance its analytical properties. nih.gov For carboxylic acids like 4-Butoxy-2-chlorobenzoic acid, derivatization can overcome issues such as poor chromatographic retention, low detection sensitivity, or the inability to separate enantiomers. nih.gov The most common reaction for derivatizing carboxylic acids is amidation. nih.gov

A key application of derivatization is in the analysis of chiral compounds. bath.ac.uk If 4-Butoxy-2-chlorobenzoic acid were to contain a stereocenter, or if it were used in asymmetric synthesis, determining its enantiomeric purity would be crucial. Diastereomeric derivatization is a powerful technique for this purpose. researchgate.net This method involves reacting the enantiomeric mixture of the analyte with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA). bath.ac.uk This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. bath.ac.uk